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molecular formula C10H9FN2O3 B8292726 5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one

5-fluoro-2-methyl-8-nitro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8292726
M. Wt: 224.19 g/mol
InChI Key: QRSPVVRQXYMINJ-UHFFFAOYSA-N
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Patent
US07910585B2

Procedure details

To a solution of 3-fluoro-2-(2-hydroxyethyl)-6-nitro-benzoic acid methyl ester (51.4 g, 0.2 mol) in acetone (1000 mL), 2,2,6,6-tetramethylpiperidine 1-oxyl, Free radical, (460.6 mg, 2.95 mmol), an aqueous 15% solution of sodium hydrocarboxide (400 mL) and sodium bromide (3.02 g, 29.3 mmol) was added. Trichloroisocyanuric acid (68.4 g, 0.29 mol) was then slowly added within 30 min at rt. After completion of the addition and being stirred at rt for 2.5 hrs, 15 mL of isopropanol was added at 0° C. carefully. The mixture was concentrated under reduced pressure. The mixture was extracted three times with ethyl acetate. The organic layer was extracted three times with 1N sodium hydroxide. The combined water layer was washed once with ethyl acetate, then acidified with 5N hydrogen chloride at 0° C. After extraction four times with ethyl acetate, the organic layer was washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The title compound 2-(2-carboxy-ethyl)-3-fluoro-6-nitro-benzoic acid methyl ester (28.7 g) was obtained as yellow solid in 72% yield (2 steps).
Name
3-fluoro-2-(2-hydroxyethyl)-6-nitro-benzoic acid methyl ester
Quantity
51.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([F:13])[C:5]=1[CH2:14][CH2:15]O.[Na].[Br-].[Na+].Cl[N:22]1C(=[O:28])N(Cl)C(=O)N(Cl)[C:23]1=O.C[C:34](C)=[O:35]>CC1(C)N([O])C(C)(C)CCC1.C(O)(C)C>[F:13][C:6]1[CH:7]=[CH:8][C:9]([N+:10]([O-:12])=[O:11])=[C:4]2[C:5]=1[CH2:14][CH2:15][N:22]([CH3:23])[C:3]2=[O:2].[CH3:1][O:2][C:3](=[O:17])[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([F:13])[C:5]=1[CH2:14][CH2:15][C:34]([OH:35])=[O:28] |f:2.3,^1:17,40|

Inputs

Step One
Name
3-fluoro-2-(2-hydroxyethyl)-6-nitro-benzoic acid methyl ester
Quantity
51.4 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1[N+](=O)[O-])F)CCO)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
3.02 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
1000 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Two
Name
Quantity
68.4 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
being stirred at rt for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted three times with 1N sodium hydroxide
WASH
Type
WASH
Details
The combined water layer was washed once with ethyl acetate
CUSTOM
Type
CUSTOM
Details
acidified with 5N hydrogen chloride at 0° C
EXTRACTION
Type
EXTRACTION
Details
After extraction four times with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C2CCN(C(C2=C(C=C1)[N+](=O)[O-])=O)C
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1[N+](=O)[O-])F)CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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